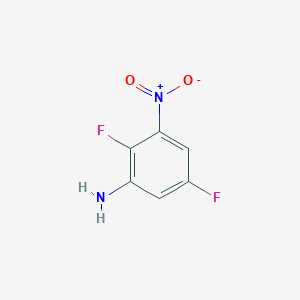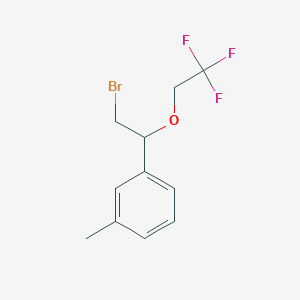
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2,2,2-trifluoroethyl)benzene , is a chemical compound with the molecular formula C8H6BrF3 . It consists of a benzene ring substituted with a bromine atom and a trifluoroethyl group. The compound’s structure is as follows:
Structure: C6H5CH2CH2BrCF3
Méthodes De Préparation
Synthetic Routes: Several synthetic routes can yield 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene. One common method involves the reaction of 1-(2,2,2-trifluoroethoxy)ethanol with 3-methylbenzyl bromide. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Precise conditions and catalysts are crucial for achieving high yields.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Oxidation Reactions: Oxidation of the methyl group can lead to carboxylic acids or ketones.
Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).
Applications De Recherche Scientifique
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Materials Science: It may contribute to novel materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
While 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene is unique due to its trifluoroethyl group, similar compounds include 2-Bromo-2-chloro-1,1,1-trifluoroethane (used as an inhalation anesthetic) . These compounds share structural features but serve different purposes.
Remember that this information is based on available data, and ongoing research may reveal additional insights
Propriétés
Formule moléculaire |
C11H12BrF3O |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C11H12BrF3O/c1-8-3-2-4-9(5-8)10(6-12)16-7-11(13,14)15/h2-5,10H,6-7H2,1H3 |
Clé InChI |
OSNDRJRMDVHDAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CBr)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
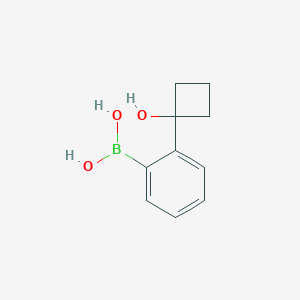
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
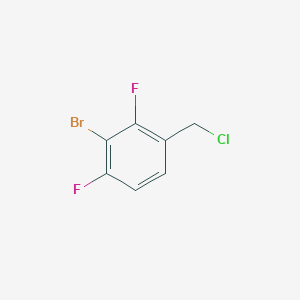
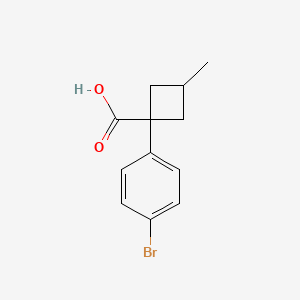
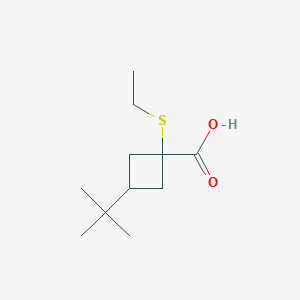
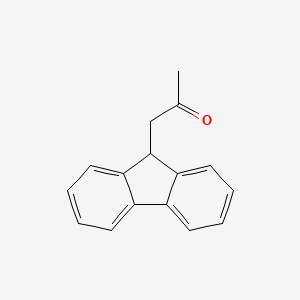


![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
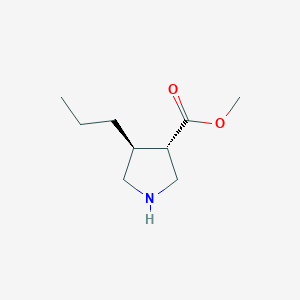
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
